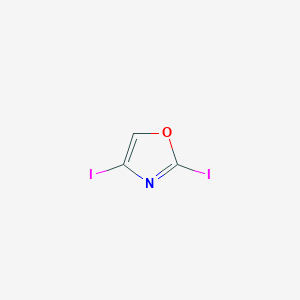2,4-Diiodooxazole
CAS No.: 1037597-73-1
Cat. No.: VC2295597
Molecular Formula: C3HI2NO
Molecular Weight: 320.85 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1037597-73-1 |
|---|---|
| Molecular Formula | C3HI2NO |
| Molecular Weight | 320.85 g/mol |
| IUPAC Name | 2,4-diiodo-1,3-oxazole |
| Standard InChI | InChI=1S/C3HI2NO/c4-2-1-7-3(5)6-2/h1H |
| Standard InChI Key | VADMQUDKNXZWFT-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(O1)I)I |
| Canonical SMILES | C1=C(N=C(O1)I)I |
Introduction
2,4-Diiodooxazole, also known as 2,4-diiodo-1,3-oxazole, is a halogenated heterocyclic compound belonging to the oxazole family. It features a five-membered aromatic ring containing one nitrogen and one oxygen atom, with two iodine atoms attached at positions 2 and 4. This unique structure contributes to its distinct chemical properties and potential applications in fields such as pharmaceuticals and material science.
Synthesis Methods
The synthesis of 2,4-diiodooxazole typically involves the iodination of 1,3-oxazole through electrophilic substitution reactions. A common method uses iodine (I₂) along with an oxidizing agent such as potassium iodate (KIO₃) in an acidic medium. This process introduces iodine atoms at positions 2 and 4 of the oxazole ring.
Potential Applications
2,4-Diiodooxazole has potential applications due to its unique chemical properties. Halogenated oxazoles are known to exhibit various biological activities, including:
-
Antimicrobial Effects: Halogenated compounds often show enhanced antimicrobial activity due to their ability to interact with microbial membranes.
-
Antitumor Effects: The compound's ability to interact with specific biological targets can contribute to antitumor properties.
Research Findings
Research on halogenated oxazoles indicates that these compounds can exhibit significant biological activity. The mechanism of action typically involves interactions at a molecular level with biological targets, enhanced by the presence of halogen substituents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume